molecular formula C7H14O2 B1315769 2-(Tetrahydro-2H-pyran-2-yl)ethanol CAS No. 38786-79-7

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Cat. No. B1315769
CAS RN: 38786-79-7
M. Wt: 130.18 g/mol
InChI Key: XJBHWDKRZXYEDL-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-yl)ethanol (THP) is an important organic compound that has found a variety of applications in both industrial and scientific research. THP is a type of polyol, meaning it contains multiple hydroxyl groups. It is also a cyclic ether, meaning it has an oxygen atom located in the center of a ring structure, and is derived from the monomer 2-propene. THP is a colorless liquid that is slightly soluble in water, and has a low boiling point.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Achmatowicz Rearrangement : The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz rearrangement demonstrates the use of 2-(Tetrahydro-2H-pyran-2-yl)ethanol derivatives in producing complex organic compounds with good yield, showcasing its utility in synthetic organic chemistry (Gerçek, 2007).

  • Silicon-Directed Cyclization : The compound is utilized in the silicon-directed oxa-Pictet-Spengler cyclization to synthesize tetrahydro-pyrano[3,4-b]indoles, demonstrating its role in facilitating complex cyclization reactions (Zhang et al., 2005).

Coordination Chemistry and Material Science

  • Coordination Behavior : Research on the coordination behavior of similar pyran-based ligands against metals such as Pd(II), Zn(II), and Cu(II) highlights the potential of 2-(Tetrahydro-2H-pyran-2-yl)ethanol derivatives in forming complexes with different geometries and nuclearities, which could be essential for catalysis and material science applications (Muñoz et al., 2011).

Chemical Protection and Deprotection Strategies

  • Acetal Protecting Groups : The use of Vanadium(III) Chloride for introducing tetrahydrofuran-based acetal protecting groups highlights the versatility of 2-(Tetrahydro-2H-pyran-2-yl)ethanol in protecting group chemistry. Such strategies are crucial for the step-wise synthesis of complex organic molecules, showing the importance of this compound in synthetic protocols (Das et al., 2007).

properties

IUPAC Name

2-(oxan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBHWDKRZXYEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553053
Record name 2-(Oxan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-2-yl)ethanol

CAS RN

38786-79-7
Record name 2-(Oxan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of tetrahydro-2H-pyran-2-ylacetaldehyde (528 mg) in ethanol (5 mL) was added sodium borohydride granules (156 mg). The mixture was heated at 50° C. for 2 h under nitrogen. After cooling, the solvent was evaporated and the residue treated with brine. The mixture was acidified by careful addition of 2N HCl and this mixture was extracted with DCM (×3). The combined organics were washed with brine, dried using a hydrophobic frit and evaporated to give the title compound as a clear oil (465 mg).
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (tetrahydro-pyran-2-yl)-acetic acid ethyl ester (77.1 g, 0.45 mol) in tetrahydrofuran (1.5 L) at 0° C. was added lithium aluminium hydride (22.1 g, 0.58 mol) in several portions. The mixture was stirred at 0° C. for 2 h and quenched with 1 N sodium hydroxide solution. The mixture was filtered and the filter cake was washed with dichloromethane (4×300 mL). The combined organic layers were concentrated in vacuo. The crude product was purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol (53.5 g, 92% yield) as a colorless oil.
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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